Choline bicarbonate

Descripción general

Descripción

Choline bicarbonate is a compound formed by the combination of choline, a water-soluble essential nutrient, and bicarbonate, a common inorganic anion. Choline plays a crucial role in various biological processes, including cell membrane structure, neurotransmitter synthesis, and lipid metabolism. Bicarbonate acts as a buffer, helping to maintain pH balance in biological systems. The combination of these two components results in a compound with unique properties and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Choline bicarbonate can be synthesized through a simple neutralization reaction. This involves reacting choline hydroxide with carbon dioxide or a bicarbonate source under controlled conditions. The reaction typically occurs in an aqueous solution, and the product is obtained by evaporating the water.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of carbon dioxide to a solution of choline hydroxide, followed by crystallization and purification steps to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Choline bicarbonate undergoes various chemical reactions, including:

Oxidation: Choline can be oxidized to form betaine, an important osmolyte in cells.

Reduction: this compound can be reduced under specific conditions to form choline and carbon dioxide.

Substitution: this compound can participate in substitution reactions, where the bicarbonate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Betaine

Reduction: Choline and carbon dioxide

Substitution: Choline salts with different anions

Aplicaciones Científicas De Investigación

Biomedical Applications

Choline bicarbonate is often studied within the context of its role in drug delivery systems, particularly when combined with other compounds such as geranic acid to form choline geranate (CAGE). This combination has shown significant potential in treating various medical conditions.

Drug Delivery Systems

- Transdermal Delivery : CAGE has been demonstrated to enhance the transdermal delivery of both hydrophobic and hydrophilic drugs. Studies indicate that formulations using a 1:4 ratio of this compound to geranic acid exhibit superior membrane penetration capabilities, making them effective carriers for drug delivery .

- Antimicrobial Properties : CAGE has shown promising antimicrobial activity against drug-resistant bacteria and fungi. The biocidal efficacy increases with higher concentrations of geranic acid, indicating its potential for treating infections .

Clinical Case Studies

- A notable clinical study involved the use of CAGE for the treatment of rosacea, a chronic inflammatory skin condition. The study included a 12-week open-label phase 1b trial demonstrating the safety and efficacy of this formulation . The results indicated significant improvements in patient outcomes, showcasing the clinical relevance of this compound in dermatological applications.

Nutritional Applications

Choline is an essential nutrient that plays a crucial role in human health, particularly concerning cognitive function and fetal development.

Cognitive Health

- Research has linked adequate choline intake to improved cognitive performance in adults. Observational studies suggest that higher plasma concentrations of choline correlate with better cognitive abilities, particularly in older adults . This highlights the importance of this compound as a dietary supplement.

Pregnancy and Development

- Choline supplementation during pregnancy has been associated with improved fetal brain development and may reduce the risk of neurodevelopmental disorders . This underscores the significance of this compound in prenatal nutrition.

Industrial Applications

This compound finds utility in various industrial processes, particularly in the oil and gas sector.

Clay Stabilization

- In drilling operations, this compound serves as an environmentally friendly clay stabilizer. It mitigates issues related to wellbore instability and enhances drilling efficiency by reducing cuttings disintegration and permeability reduction .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Biomedical | Drug delivery systems (CAGE) | Enhanced bioavailability and antimicrobial effects |

| Treatment of skin conditions (rosacea) | Improved patient outcomes | |

| Nutritional | Cognitive health enhancement | Better cognitive performance |

| Prenatal nutrition | Supports fetal brain development | |

| Industrial | Oil and gas industry | Environmentally friendly clay stabilization |

Mecanismo De Acción

Choline bicarbonate exerts its effects primarily through its choline component. Choline is a precursor for the neurotransmitter acetylcholine, which is essential for nerve signal transmission. It also contributes to the synthesis of phosphatidylcholine, a major component of cell membranes. The bicarbonate ion helps maintain pH balance, which is crucial for various enzymatic reactions and cellular processes .

Comparación Con Compuestos Similares

Choline bicarbonate can be compared with other choline salts, such as choline chloride, choline bitartrate, and choline geranate. Each of these compounds has unique properties and applications:

Choline Chloride: Commonly used as a dietary supplement and in animal feed.

Choline Bitartrate: Often used in dietary supplements for its high choline content.

Choline Geranate: Known for its antimicrobial properties and used in drug delivery systems

Actividad Biológica

Choline bicarbonate, a salt of choline and bicarbonate, has garnered attention for its potential biological activities, particularly in the fields of nutrition and medicine. This article explores the biological activity of this compound, including its effects on health, mechanisms of action, and relevant research findings.

Overview of this compound

Choline is an essential nutrient that plays a critical role in various physiological processes, including neurotransmission, lipid metabolism, and cell membrane integrity. Bicarbonate serves as a buffering agent in physiological systems. The combination of these two compounds into this compound enhances its bioavailability and efficacy.

This compound's biological activity can be attributed to several mechanisms:

- Neurotransmission : Choline is a precursor for acetylcholine, a neurotransmitter involved in muscle control and cognitive function. Supplementation with this compound may enhance acetylcholine synthesis, potentially improving memory and cognitive performance .

- Lipid Metabolism : Choline is vital for the synthesis of phosphatidylcholine, a key component of cell membranes. This function supports cellular integrity and signaling pathways .

- Antimicrobial Properties : Recent studies have indicated that formulations containing choline, such as choline geranate (CAGE), exhibit antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties when used in specific formulations .

Clinical Studies

A series of clinical trials have investigated the effects of choline supplementation, including this compound:

- Cognitive Function : A randomized controlled trial demonstrated that supplementation with different forms of choline (including this compound) significantly improved cognitive performance in older adults .

- Endothelial Function : Another study found that combining choline with magnesium improved endothelial function in patients with type 2 diabetes, indicating potential cardiovascular benefits .

Antimicrobial Activity

This compound's role in antimicrobial formulations has been explored extensively:

- Choline Geranate (CAGE) : A deep eutectic solvent composed of choline and geranic acid showed significant antimicrobial activity against bacteria at low concentrations (6.5–13 mM), while higher concentrations were bactericidal. This suggests that the combination may enhance the antimicrobial properties of this compound .

Data Table: Summary of Clinical Trials Involving Choline Supplementation

Case Studies

- Cognitive Enhancement : A study involving older adults showed that those supplemented with choline displayed improved memory recall compared to a placebo group. This underscores the potential cognitive benefits associated with this compound intake.

- Antimicrobial Application : In a clinical trial testing CAGE for treating rosacea, participants reported significant improvements in skin condition after treatment with formulations containing choline geranate, indicating the practical application of choline-based compounds in dermatological therapies .

Propiedades

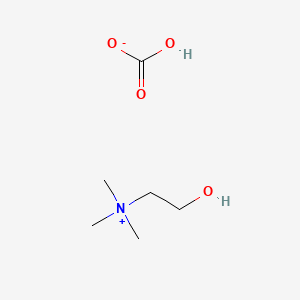

IUPAC Name |

hydrogen carbonate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.CH2O3/c1-6(2,3)4-5-7;2-1(3)4/h7H,4-5H2,1-3H3;(H2,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKGOGJIOHUEGK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051246 | |

| Record name | Choline bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [ECHA REACH Registrations] | |

| Record name | Choline bicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-73-9 | |

| Record name | Choline bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLINE BICARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, carbonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Choline bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23DAH2UHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does choline bicarbonate play in chloride absorption in the human colon?

A: Research indicates that this compound plays a significant role in chloride absorption within the human colon. Studies utilizing a choline chloride-choline bicarbonate solution during colonic perfusion revealed that approximately one-fourth of total chloride absorption is facilitated by chloride/bicarbonate exchange. [] This exchange mechanism involves the absorption of chloride alongside the secretion of bicarbonate.

Q2: How does this compound contribute to the study of active transport mechanisms in biological systems?

A: this compound is a valuable tool for investigating active transport processes in biological systems. By replacing sodium chloride with choline chloride and sodium bicarbonate with this compound in experimental setups, researchers can effectively eliminate or significantly reduce chloride and bicarbonate absorption that relies on active sodium transport. [, ] This allows for the isolation and study of other transport mechanisms, such as the chloride/bicarbonate exchange.

Q3: Can this compound be used to modify graphene oxide?

A: Yes, studies show that this compound can be used to partially reduce graphene oxide (GO) at elevated temperatures. Interestingly, the nucleophilicity of the counter anion in choline-based bio-ionic liquids (Bio-ILs) plays a crucial role in determining the stability of the resulting partially reduced GO (prGO). [] While Bio-ILs containing strong nucleophiles like choline hydroxide (chol-OH) lead to higher reduction extents but short-term prGO stability, those with weaker nucleophiles such as choline formate (chol-HCOO) and choline caproate (chol-C5H11COO) result in prGO with long-term dispersion stability in water (over a year).

Q4: Has this compound been explored in drug delivery systems?

A: Indeed, this compound has shown promise in enhancing the oral absorption of poorly water-soluble drugs. Researchers have successfully developed enteric mesoporous silica nanoparticles (MSNs) loaded with choline sorbate ionic liquids (SCILs) synthesized from this compound and sorbic acid to improve the oral bioavailability of cyclosporine A (CyA). [] These enteric nanoparticles demonstrated controlled release of both SCILs and CyA in simulated gastrointestinal fluids, significantly improving CyA absorption compared to conventional formulations.

Q5: Are there any known applications of this compound in understanding physiological processes?

A: Research suggests that this compound can be instrumental in studying alkali and acid transport in biological systems. Experiments on turtle bladders using this compound Ringer solutions have provided insights into the presence of active, electrogenic mechanisms for bicarbonate secretion. [] This highlights the use of this compound in elucidating complex physiological processes related to ion transport and acid-base balance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.